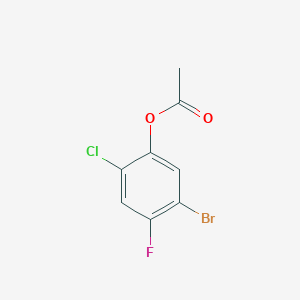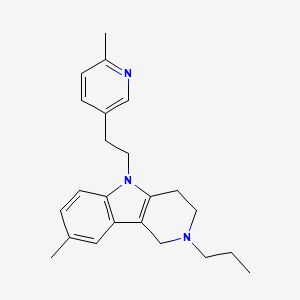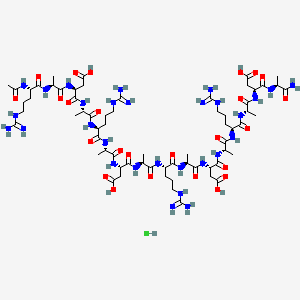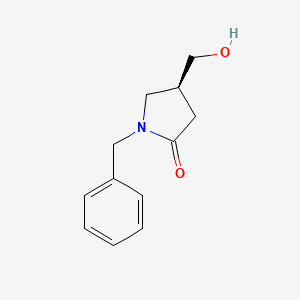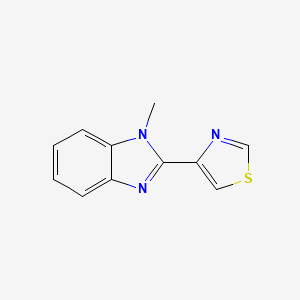
n-Methylthiabendazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Methylthiabendazole is a derivative of thiabendazole, a benzimidazole compound known for its antifungal and anthelmintic properties. Thiabendazole is widely used in agriculture and medicine to control fungal infections and parasitic worms. This compound retains these properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methylthiabendazole typically involves the methylation of thiabendazole. One common method is the reaction of thiabendazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
n-Methylthiabendazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the parent compound, thiabendazole.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiabendazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
n-Methylthiabendazole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other benzimidazole derivatives.
Biology: It is used in studies involving fungal and parasitic infections.
Industry: It is used as a fungicide and anthelmintic agent in agriculture.
作用機序
The mechanism of action of n-Methylthiabendazole involves the inhibition of microtubule synthesis in fungi and parasites. It binds to the β-tubulin subunit, preventing the polymerization of microtubules, which are essential for cell division and intracellular transport. This leads to the disruption of cellular processes and ultimately the death of the fungal or parasitic cells.
類似化合物との比較
Similar Compounds
Thiabendazole: The parent compound with similar antifungal and anthelmintic properties.
Albendazole: Another benzimidazole derivative with broader spectrum activity.
Mebendazole: Similar to albendazole but with different pharmacokinetic properties.
Uniqueness
n-Methylthiabendazole is unique due to its specific methylation, which can alter its solubility, bioavailability, and reactivity compared to its parent compound thiabendazole. This makes it a valuable compound for specific applications where these altered properties are advantageous.
特性
CAS番号 |
32594-70-0 |
|---|---|
分子式 |
C11H9N3S |
分子量 |
215.28 g/mol |
IUPAC名 |
4-(1-methylbenzimidazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C11H9N3S/c1-14-10-5-3-2-4-8(10)13-11(14)9-6-15-7-12-9/h2-7H,1H3 |
InChIキー |
CSAHSZPPHOXJAP-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C1C3=CSC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




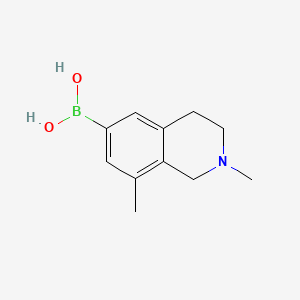
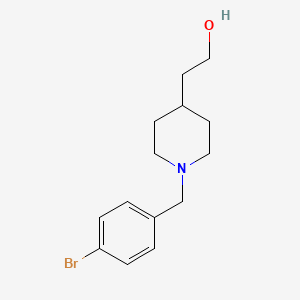
![6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13923936.png)

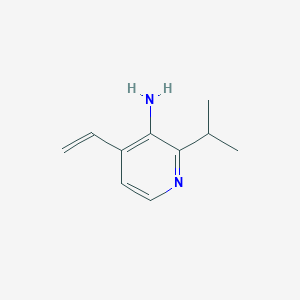

![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13923947.png)

